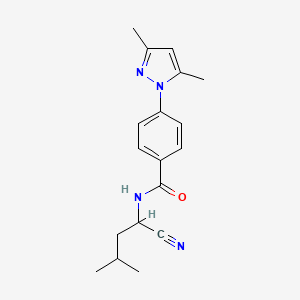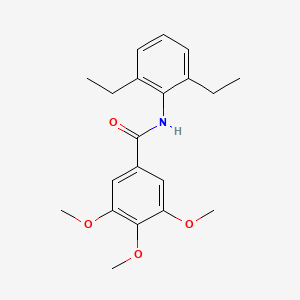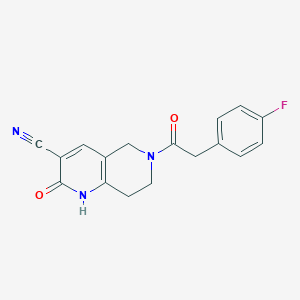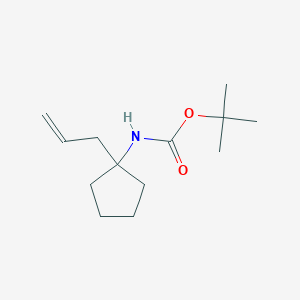
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protease activated receptor 1 (PAR-1) pathway. This compound has been extensively studied for its potential use in various scientific research applications due to its ability to modulate PAR-1 signaling.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide acts as a selective antagonist of PAR-1, a G protein-coupled receptor that is involved in various biological processes, including platelet activation, inflammation, and thrombosis. By inhibiting PAR-1 signaling, this compound can modulate various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and modulate tumor growth and metastasis. Additionally, this compound has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, thrombosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PAR-1, which makes it an ideal tool for studying the role of PAR-1 signaling in various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it suitable for use in in vitro and in vivo studies.
However, there are also limitations associated with the use of this compound in laboratory experiments. For example, it may not be effective in all cell types or biological systems, and its effects may be influenced by various factors, including the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One possible direction is to investigate its potential therapeutic benefits in the treatment of cancer, thrombosis, and inflammation. Additionally, further studies are needed to understand the mechanisms underlying its effects on various cellular processes, including cell proliferation, migration, and survival.
Another potential direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, additional studies are needed to optimize the dosing and administration of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves the condensation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base catalyst. The resulting product is purified through column chromatography to yield this compound in high purity.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have potential therapeutic benefits in the treatment of various diseases and conditions, including cancer, thrombosis, and inflammation.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)9-16(11-19)20-18(23)15-5-7-17(8-6-15)22-14(4)10-13(3)21-22/h5-8,10,12,16H,9H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMIUVLPBIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(CC(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)


![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)
